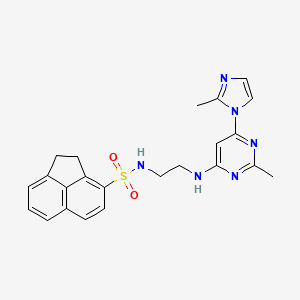
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications. Its structure can be broken down into several key components:
- Imidazole Ring : Contributes to its interaction with biological targets.
- Pyrimidine Moiety : Known for its role in nucleic acid interactions.
- Dihydroacenaphthylene Framework : Provides structural stability and may influence bioactivity.
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that modifications in the imidazole and pyrimidine components can enhance antibacterial activity by targeting specific bacterial enzymes.
Antitumor Potential
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or interference with cell cycle progression.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, altering physiological responses.
- DNA Interaction : The pyrimidine component may facilitate interactions with nucleic acids, affecting replication and transcription processes.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely influenced by its solubility and structural properties.
- Distribution : The lipophilicity of the dihydroacenaphthylene moiety may enhance tissue penetration.
- Metabolism : Expected to undergo metabolic transformations typical for sulfonamide derivatives.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide exhibit significant anticancer activity. For instance:
- c-KIT Inhibition : This compound may inhibit c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GIST). The inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes .
Antimicrobial Activity
The imidazole and pyrimidine components are known for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting that this compound could also possess similar activity .
Case Study 1: GIST Treatment
A clinical study evaluated the efficacy of similar compounds targeting c-KIT mutations in GIST patients. Results indicated a significant reduction in tumor size among patients treated with these inhibitors. The study highlighted the importance of molecular targeting in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that compounds with imidazole and pyrimidine moieties exhibit considerable activity against resistant strains of bacteria. These findings suggest potential applications in treating infections caused by multi-drug resistant organisms .
Propriétés
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-27-21(14-22(28-15)29-13-12-24-16(29)2)25-10-11-26-32(30,31)20-9-7-18-5-3-4-17-6-8-19(20)23(17)18/h3-5,7,9,12-14,26H,6,8,10-11H2,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCNVGOCVSCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














